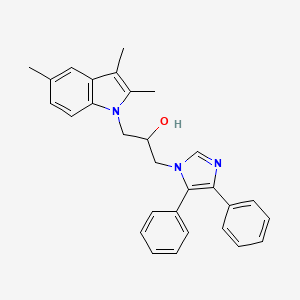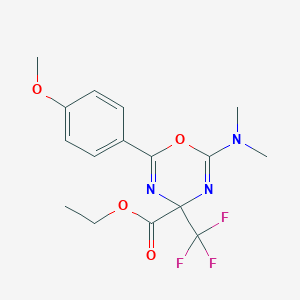![molecular formula C21H18ClNO B15023669 N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B15023669.png)
N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chlorophenol with methanol in the presence of a base to form 2-chlorophenyl methoxy ether.
Condensation Reaction: The intermediate is then reacted with 4-formylphenylboronic acid under Suzuki coupling conditions to form the desired methoxyphenyl intermediate.
Imine Formation: Finally, the methoxyphenyl intermediate is condensed with 3-methylbenzylamine under acidic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
(E)-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
- (E)-1-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE
- (E)-1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE
Comparison:
- Uniqueness: The presence of the chlorophenyl group in (E)-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-N-(3-METHYLPHENYL)METHANIMINE imparts unique electronic properties, making it distinct from its bromine or fluorine analogs.
- Reactivity: The chlorophenyl group may exhibit different reactivity patterns compared to bromine or fluorine-substituted compounds, influencing the compound’s behavior in chemical reactions.
特性
分子式 |
C21H18ClNO |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C21H18ClNO/c1-16-5-4-7-19(13-16)23-14-17-9-11-20(12-10-17)24-15-18-6-2-3-8-21(18)22/h2-14H,15H2,1H3 |
InChIキー |
KKAWIZLSBGNQBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023591.png)
![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023598.png)
![2-Fluoro-N-(3-{N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B15023602.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15023612.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15023622.png)

![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B15023637.png)
![6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B15023638.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023655.png)
![7-(difluoromethyl)-N-(1-methoxypropan-2-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023662.png)
![N-(4-chlorophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15023668.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023671.png)
![2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023679.png)
